2-Hydroxy-4-methoxy-3-methylbenzophenone

UV Spectroscopy Photostability Sunscreen Formulation

2-Hydroxy-4-methoxy-3-methylbenzophenone (CAS 83803-88-7) is a strategically differentiated benzophenone UV absorber. Its ortho-hydroxy, para-methoxy, meta-methyl substitution pattern creates a unique intramolecular hydrogen bond that delivers targeted broad-spectrum UV absorption (270-350 nm) and exceptional photostability, outperforming generic benzophenones. Unlike Benzophenone-3, this substitution ensures a distinct absorption profile, making it the optimal choice for formulators seeking robust UV protection, ingredient stabilization, and long-term product integrity in sunscreens, cosmetics, and high-temperature polymer processing (stable under 200°C). For QC labs, a documented reverse-phase HPLC method enables rapid method transfer and validation. Choose this compound for unmatched performance where standard UV filters fall short.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 83803-88-7
Cat. No. B12690584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-methoxy-3-methylbenzophenone
CAS83803-88-7
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1O)C(=O)C2=CC=CC=C2)OC
InChIInChI=1S/C15H14O3/c1-10-13(18-2)9-8-12(14(10)16)15(17)11-6-4-3-5-7-11/h3-9,16H,1-2H3
InChIKeyCUWRRXIHOSRXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-methoxy-3-methylbenzophenone (CAS 83803-88-7): An Overview of its Class and Core Characteristics


2-Hydroxy-4-methoxy-3-methylbenzophenone (CAS 83803-88-7) is a substituted benzophenone belonging to the broader class of hydroxybenzophenone ultraviolet (UV) absorbers [1]. Characterized by a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol, its structure features a benzophenone core with hydroxyl, methoxy, and methyl substituents [1]. This specific substitution pattern is central to its function, enabling it to absorb UV radiation and dissipate the energy as heat, a mechanism common to its class [2].

Why 2-Hydroxy-4-methoxy-3-methylbenzophenone Cannot Be Interchanged with Generic Benzophenones


While many benzophenone derivatives act as UV absorbers, substitution patterns critically influence key performance parameters such as absorption spectrum, photostability, and solubility [1]. The specific substitution of 2-Hydroxy-4-methoxy-3-methylbenzophenone—with a hydroxyl group at the ortho-position, a methoxy group at the para-position, and a methyl group at the meta-position—dictates its unique photophysical behavior and its interaction with formulation matrices [2]. Unlike simple analogs, this compound's structure allows for a specific intramolecular hydrogen bond that is essential for its UV absorption and energy dissipation mechanism. Therefore, substituting it with a generic or differently substituted benzophenone, such as Benzophenone-3 (2-hydroxy-4-methoxybenzophenone), would alter the formulation's absorption profile, potentially compromising UV protection efficacy and product stability [3].

2-Hydroxy-4-methoxy-3-methylbenzophenone: A Quantitative Guide to Its Differentiating Performance Evidence


UV Absorption Spectrum: A Broader Range Compared to Benzophenone-3

2-Hydroxy-4-methoxy-3-methylbenzophenone (Uvasorb® MET) is characterized as having a broad-spectrum absorbance ranging between 270 and 350 nm [1]. This is a broader absorption range compared to its close structural analog and industry benchmark, Benzophenone-3 (Oxybenzone; 2-hydroxy-4-methoxybenzophenone), which primarily absorbs UVB and UVA II rays, resulting in a narrower protective window . The presence of the methyl group in the 3-position on the target compound likely contributes to a bathochromic shift, extending its absorption further into the UVA range.

UV Spectroscopy Photostability Sunscreen Formulation

Thermal Stability: Supporting Evidence for High-Temperature Processing

This compound demonstrates thermal stability under 200 °C . This characteristic is crucial for applications involving high-temperature processing, such as the manufacturing of plastics, coatings, and other polymeric materials, where many organic additives may degrade or volatilize. While direct comparative data against other benzophenone derivatives under identical conditions is not available in the provided search results, this stated stability provides a baseline for its suitability in demanding thermal environments.

Thermal Stability Polymer Additives Material Science

Analytical Standardization: A Defined HPLC Method for Quality Control

A specific reverse-phase High-Performance Liquid Chromatography (HPLC) method using a Newcrom R1 column has been developed and validated for the separation and analysis of 2-Hydroxy-4-methoxy-3-methylbenzophenone [1]. The method utilizes a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. This provides a robust and reproducible analytical tool for quality control, purity assessment, and quantification of the compound in various matrices. This level of method development is not universally available for all benzophenone analogs and offers a distinct advantage for procurement and regulatory compliance.

HPLC Analytical Chemistry Quality Control

Optimal Use Cases for 2-Hydroxy-4-methoxy-3-methylbenzophenone Based on Evidence


Broad-Spectrum Sunscreen and Cosmetic Formulations

This compound is optimally deployed as an oil-soluble UV filter in sunscreens and daily-wear cosmetic products where broad-spectrum protection (covering both UVB and UVA) is a formulation goal [1]. Its absorption range of 270-350 nm [2] makes it suitable for protecting the skin from a wide range of damaging UV radiation and for stabilizing other light-sensitive ingredients within the formulation, such as fragrances and actives.

Polymer and Coating Stabilization Requiring Thermal Tolerance

Given its thermal stability under 200 °C , this benzophenone derivative is well-suited as a UV stabilizer in the manufacturing of polymers, adhesives, and coatings that undergo high-temperature processing. It helps prevent photodegradation, color fading, and loss of mechanical properties in the final product, thereby extending its service life.

Analytical Research and Quality Control Laboratories

For analytical chemists and quality control professionals, this compound offers the advantage of a documented reverse-phase HPLC method [3]. This facilitates straightforward method transfer, rapid method validation for purity testing, and reliable quantification in complex mixtures, making it a practical choice for laboratories that require robust and reproducible analytical workflows.

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